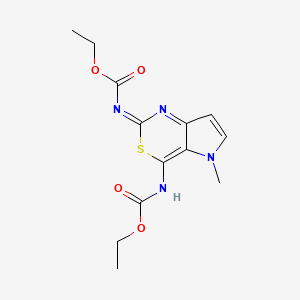
Carbamic acid, (5-methylpyrrolo(3,2-d)(1,3)thiazin-2-yl-4-ylidene)bis-, diethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, (5-methylpyrrolo(3,2-d)(1,3)thiazin-2-yl-4-ylidene)bis-, diethyl ester is a complex organic compound with a unique structure that includes a pyrrolo-thiazine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (5-methylpyrrolo(3,2-d)(1,3)thiazin-2-yl-4-ylidene)bis-, diethyl ester typically involves multi-step organic reactions. One common method includes the reaction of 5-methylpyrrolo(3,2-d)(1,3)thiazine with diethyl carbonate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, (5-methylpyrrolo(3,2-d)(1,3)thiazin-2-yl-4-ylidene)bis-, diethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Carbamic acid, (5-methylpyrrolo(3,2-d)(1,3)thiazin-2-yl-4-ylidene)bis-, diethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, (5-methylpyrrolo(3,2-d)(1,3)thiazin-2-yl-4-ylidene)bis-, diethyl ester involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various molecular pathways, making it a versatile tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid: A simpler compound with the formula H2NCOOH.
Ethyl carbamate: Another ester of carbamic acid, known for its use in organic synthesis.
Thiazolidine derivatives: Compounds with a similar thiazine ring structure.
Uniqueness
What sets carbamic acid, (5-methylpyrrolo(3,2-d)(1,3)thiazin-2-yl-4-ylidene)bis-, diethyl ester apart is its unique combination of a pyrrolo-thiazine ring with a carbamic acid ester. This structure imparts unique chemical properties and potential biological activities that are not commonly found in simpler carbamic acid derivatives .
Propriétés
Numéro CAS |
77478-93-4 |
|---|---|
Formule moléculaire |
C13H16N4O4S |
Poids moléculaire |
324.36 g/mol |
Nom IUPAC |
ethyl (NE)-N-[4-(ethoxycarbonylamino)-5-methylpyrrolo[3,2-d][1,3]thiazin-2-ylidene]carbamate |
InChI |
InChI=1S/C13H16N4O4S/c1-4-20-12(18)15-10-9-8(6-7-17(9)3)14-11(22-10)16-13(19)21-5-2/h6-7H,4-5H2,1-3H3,(H,15,18)/b16-11+ |
Clé InChI |
RKJSBWQFPPCHMS-LFIBNONCSA-N |
SMILES isomérique |
CCOC(=O)NC1=C2C(=N/C(=N\C(=O)OCC)/S1)C=CN2C |
SMILES canonique |
CCOC(=O)NC1=C2C(=NC(=NC(=O)OCC)S1)C=CN2C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















